Ceftaroline Fosamil Impurity 17

CAS No.: 1427207-46-2

Cat. No.: VC2869717

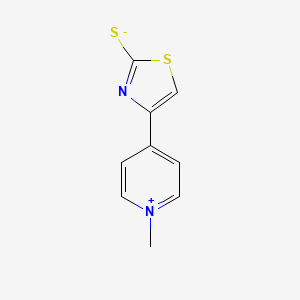

Molecular Formula: C9H8N2S2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427207-46-2 |

|---|---|

| Molecular Formula | C9H8N2S2 |

| Molecular Weight | 208.3 g/mol |

| IUPAC Name | 4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate |

| Standard InChI | InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3 |

| Standard InChI Key | KLYZRPWWEZXDGQ-UHFFFAOYSA-N |

| SMILES | C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] |

Introduction

Chemical Identity and Structural Characteristics

Ceftaroline fosamil impurity 17 is a thiazole derivative compound identified by CAS number 1427207-46-2 . The compound has two primary chemical identities in the literature:

-

4-(1-Methylpyridinium-4-yl)thiazole-2-thiolate

The basic structural properties of this compound are summarized in the following table:

| Parameter | Value |

|---|---|

| Molecular Formula | C9H8N2S2 |

| Molecular Weight | 208.303 g/mol |

| CAS Number | 1427207-46-2 |

| Purity Standard | Not Less Than (NLT) 98% |

| Alternative Names | 4-(1-Methylpyridinium-4-yl)thiazole-2-thiolate; Ceftaroline intermediate |

The molecular structure contains a methylpyridinium group linked to a thiazole ring with a thiolate/thione functionality, creating a heterocyclic compound with both nitrogen and sulfur atoms contributing to its chemical behavior .

Structural Identifiers and Characterization

Several chemical notations provide precise identification of ceftaroline fosamil impurity 17's structure:

Chemical Notation Systems

| Notation Type | Identifier |

|---|---|

| SMILES | C[N+]1=CC=C(C=C1)C2=CSC(=S)N2 |

| InChI | InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3/p+1 |

| InChIKey | KLYZRPWWEZXDGQ-UHFFFAOYSA-O |

These identifiers enable unambiguous representation of the compound's molecular structure in chemical databases and literature .

Spectroscopic Properties

The compound has predicted collision cross-section values that have been determined through analytical characterization, providing important parameters for mass spectrometry identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 210.02800 | 135.9 |

| [M+Na]+ | 232.00994 | 151.4 |

| [M+NH4]+ | 227.05454 | 146.4 |

| [M+K]+ | 247.98388 | 143.0 |

| [M-H]- | 208.01344 | 141.0 |

| [M+Na-2H]- | 229.99539 | 144.0 |

| [M]+ | 209.02017 | 140.9 |

| [M]- | 209.02127 | 140.9 |

These spectroscopic parameters are valuable for analytical detection and quantification of the impurity in pharmaceutical preparations .

Relationship to Ceftaroline Fosamil

Ceftaroline fosamil impurity 17 is one of fourteen identified chemicals classified as real or potential impurities in ceftaroline fosamil drug substance or product . Ceftaroline fosamil itself is a semisynthetic prodrug of ceftaroline, a cephalosporin antibiotic that has demonstrated superior clinical efficacy versus ceftriaxone for hospitalized adults with moderate-to-severe community-acquired pneumonia (CAP) .

The presence of impurity 17 is significant because:

-

It represents a potential degradation product or synthetic intermediate in the manufacturing process of ceftaroline fosamil

-

Its levels must be monitored and controlled to ensure pharmaceutical quality

-

It functions as a reference standard for analytical method development and quality control applications

N-Nitroso Derivative

An important related compound is N-Nitroso Ceftaroline Fosamil Impurity 17, which differs structurally from the base impurity 17. This derivative has the following properties:

| Parameter | Value |

|---|---|

| Molecular Formula | C21H21N9O5S4 |

| Molecular Weight | 607.71 g/mol |

| Chemical Name | (Z)-2-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-2-(5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3-nitroso-3,6-dihydro-2H-1,3-thiazin-2-yl)acetate |

The N-nitroso derivative is notably more complex structurally than the base impurity 17, containing additional functional groups including the nitroso group (-N=O), which is of particular regulatory interest due to potential toxicological concerns .

Analytical Applications and Quality Control

Ceftaroline fosamil impurity 17 serves several important functions in pharmaceutical development and quality control:

Reference Standard Applications

This compound is utilized in:

-

Analytical method development for ceftaroline fosamil

-

Method validation (AMV) protocols

-

Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)

-

Production quality assurance for commercial manufacturing of ceftaroline fosamil

Regulatory Significance

Pharmaceutical Context

Understanding ceftaroline fosamil impurity 17 requires contextualizing it within the broader pharmaceutical profile of ceftaroline fosamil. The parent drug has demonstrated:

-

Superior clinical efficacy versus ceftriaxone for hospitalized adults with moderate-to-severe community-acquired pneumonia

-

Clinical cure rates of 76.2% for ceftaroline fosamil compared to 61.0% for ceftriaxone in Chinese patients with CAP

-

Consistent favorable efficacy across different age groups and pneumonia severity classifications

The control of impurities like impurity 17 is essential to maintain this clinical efficacy and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume